molecular formula C9H10BrCl B14023911 2-Bromo-1-chloro-4-propylbenzene

2-Bromo-1-chloro-4-propylbenzene

Cat. No.: B14023911
M. Wt: 233.53 g/mol
InChI Key: IUYYJUWPAQKUTM-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-propylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at the 2-position, chlorine (Cl) at the 1-position, and a linear propyl group (–C₃H₇) at the 4-position. The propyl group, being a linear alkyl chain, balances steric bulk and lipophilicity, influencing its solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

2-bromo-1-chloro-4-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYYJUWPAQKUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-4-propylbenzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This is followed by the bromination and chlorination of the resulting propylbenzene. The reaction conditions often include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-4-propylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Chlorination: Cl2/FeCl3

    Nitration: HNO3/H2SO4

    Friedel-Crafts Alkylation: CH3Cl/AlCl3.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while Friedel-Crafts alkylation can introduce additional alkyl groups to the benzene ring .

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-propylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents and Positions Key Structural Features
This compound C₉H₁₀BrCl 233.53 (theoretical) Br (2), Cl (1), –C₃H₇ (4) Linear propyl chain; para-substituted Br
4-Bromo-2-chloro-1-cyclopropylbenzene C₉H₈BrCl 231.52 Br (4), Cl (2), cyclopropyl (1) Cyclopropyl introduces steric strain
2-Bromo-1-chloro-4-isopropylbenzene C₉H₁₀BrCl 233.53 Br (2), Cl (1), –C(CH₃)₂ (4) Branched isopropyl group
2-Bromo-1-cyclopropyl-4-methylbenzene C₁₀H₁₁Br 211.10 Br (2), cyclopropyl (1), –CH₃ (4) Methyl and cyclopropyl synergy
4-Azido-2-bromo-1-chlorobenzene C₆H₃BrClN₃ 244.37 Br (2), Cl (1), –N₃ (4) Azido group enables click chemistry
2-Bromo-5-chloro-1,3-difluorobenzene C₆H₂BrClF₂ 225.43 Br (2), Cl (5), F (1,3) High electronegativity from fluorine

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